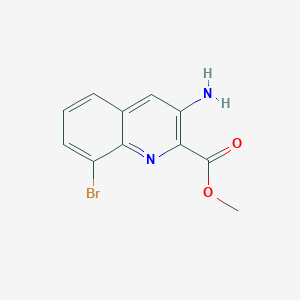![molecular formula C12H18ClN3OSi B13660427 2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine is an organic compound that belongs to the class of pyrrolopyrazines. This compound is characterized by the presence of a chloro group, a trimethylsilyl group, and an ethoxy methyl group attached to the pyrrolo[2,3-b]pyrazine core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps. One common method includes the protection of hydroxyl groups using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under mild conditions . The reaction conditions often involve the use of tetrabutylammonium fluoride or caesium fluoride as deprotection reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Tetrabutylammonium fluoride: Used for deprotection of the SEM group.
Caesium fluoride: Another reagent for deprotection under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the corresponding hydroxyl derivatives.
Scientific Research Applications
2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-iodo-5-trifluoromethyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific structural features, such as the combination of a chloro group, a trimethylsilyl group, and an ethoxy methyl group. These features make it a valuable intermediate in various chemical reactions and applications.
Properties
Molecular Formula |
C12H18ClN3OSi |
|---|---|
Molecular Weight |
283.83 g/mol |
IUPAC Name |
2-[(2-chloropyrrolo[2,3-b]pyrazin-5-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-12(16)14-8-11(13)15-10/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
UTBZFQZIJZOJGR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=NC(=CN=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


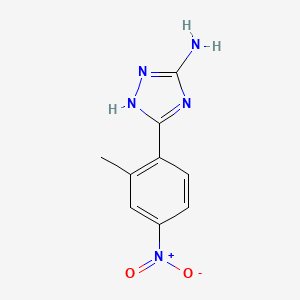
![tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate](/img/structure/B13660356.png)

![(3S)-3-[[(S)-1-Phenylethyl]amino]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B13660367.png)
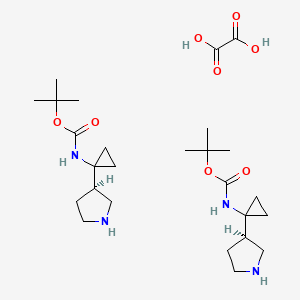
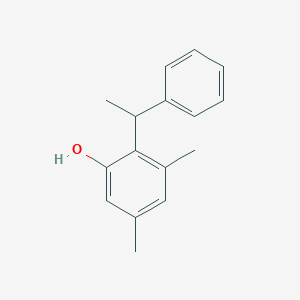
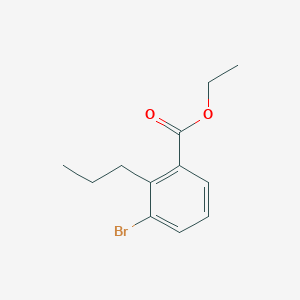
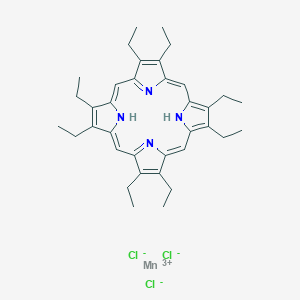

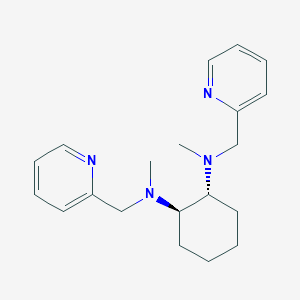

![Methyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13660429.png)
![8-Bromopyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13660433.png)
